4-(bromomethyl)-N,N-diethylbenzenesulfonamide
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Overview
Description
4-(bromomethyl)-N,N-diethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by a benzene ring substituted with a bromomethyl group and a diethylsulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-N,N-diethylbenzenesulfonamide typically involves the bromination of a precursor compound. One common method is the bromination of N,N-diethylbenzenesulfonamide using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in a solvent such as dichloromethane or acetone under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This approach can enhance the efficiency and yield of the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-N,N-diethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Reduction: Products include primary amines and other reduced forms.
Scientific Research Applications
4-(bromomethyl)-N,N-diethylbenzenesulfonamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug development, particularly in the design of sulfonamide-based drugs.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-N,N-diethylbenzenesulfonamide involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The sulfonamide group can also interact with specific molecular targets, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(bromomethyl)benzoic acid
- Methyl 4-(bromomethyl)benzoate
- 4-(bromomethyl)-2H-chromen-2-one
Uniqueness
4-(bromomethyl)-N,N-diethylbenzenesulfonamide is unique due to its combination of a bromomethyl group and a diethylsulfonamide group. This combination imparts specific reactivity and biological activity that distinguishes it from other similar compounds. The presence of the sulfonamide group also enhances its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C11H16BrNO2S |
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Molecular Weight |
306.22 g/mol |
IUPAC Name |
4-(bromomethyl)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO2S/c1-3-13(4-2)16(14,15)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
WOPIMXVXEFYAOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CBr |
Origin of Product |
United States |
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